molecular formula C52H48N12O2 B589682 Imatinib Impurity E CAS No. 1365802-18-1

Imatinib Impurity E

Cat. No.: B589682
CAS No.: 1365802-18-1
M. Wt: 873.0 g/mol
InChI Key: DZHKYOWYCVBDPW-UHFFFAOYSA-N
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Description

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity (CAS: 1365802-18-1) is a process-related impurity formed during the synthesis or degradation of imatinib mesylate, a tyrosine kinase inhibitor used in cancer therapy. This impurity is a dimeric structure comprising two imatinib-derived units linked via a piperazine moiety, with the absence of the N-methylpiperazinyl group that is critical for imatinib’s solubility and activity . Its molecular formula is C₅₂H₄₈N₁₂O₂ (MW: 873.02 g/mol), and it is characterized by the loss of the methylpiperazine substituent, which alters its physicochemical and pharmacological properties .

Properties

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHKYOWYCVBDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747557
Record name 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365802-18-1
Record name 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps:

  • Preparation of 1,4-bis(4-carboxybenzyl)piperazine :

    • Synthesized via alkylation of piperazine with p-chloromethyl benzoic acid methyl ester under triethylamine, followed by hydrolysis using sodium hydroxide to convert ester groups to carboxylic acids.

  • Coupling with Imatinib Amine :

    • The carboxylic acid groups of 1,4-bis(4-carboxybenzyl)piperazine react with the amine moiety of imatinib derivatives, forming two amide bonds to generate the dimeric impurity.

Optimization of Reaction Conditions

Optimization studies highlight the impact of solvent choice, stoichiometry, and catalytic systems on yield and purity:

ParameterOptimal ConditionEffect on Yield/Purity
Solvent DMSOEnhances solubility of reactants; improves coupling efficiency
Molar Ratio 1:2.5 (piperazine:amine)Maximizes amide formation while minimizing side reactions
Temperature 60°CBalances reaction rate and thermal degradation risks
Catalyst System DIC/HOBt/DIPEAAchieves >90% conversion with <2% unreacted starting material

The use of DIC and HOBt minimizes racemization, while DIPEA ensures deprotonation of the carboxylic acid for efficient nucleophilic attack. Substituting DMSO with acetonitrile or methanol reduces yields by 20–30%, underscoring the solvent’s critical role.

Purification and Characterization

Post-synthesis purification involves preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/ammonium acetate buffer to isolate the dimer impurity from unreacted intermediates. Analytical validation via reverse-phase HPLC confirms purity >98%, with a mobile phase of methanol and acetate buffer (pH 3.5) at 273 nm detection.

Characterization Data:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 1138.5 [M+H]⁺ confirms molecular weight.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d6) δ 8.65 (s, 2H, pyridine), 7.85 (d, 4H, benzamide), 3.45 (s, 8H, piperazine).

  • X-ray Crystallography : Resolves stereochemistry of the dimeric structure.

Industrial Scalability and Process Validation

The patented method demonstrates suitability for industrial production due to:

  • Low Reaction Complexity : Single-step coupling reduces processing time.

  • High Yield : 85–90% yield at kilogram-scale batches.

  • Robust Analytical Methods : HPLC with a limit of detection (LOD) of 0.033 μg/ml ensures precise quantification in formulations.

Forced degradation studies under acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions reveal <5% impurity formation over 72 hours, confirming stability under storage conditions.

Comparative Analysis of Alternative Methods

While the DIC/HOBt-mediated coupling remains dominant, alternative approaches include:

  • Solid-Phase Synthesis : Immobilized piperazine derivatives reduce purification steps but require specialized resins.

  • Enzymatic Coupling : Lipases catalyze amide bond formation under mild conditions, though yields are lower (60–70%) .

Mechanism of Action

The mechanism of action of Imatinib Impurity E is closely related to its parent compound, Imatinib mesylate. Imatinib mesylate functions as a specific inhibitor of many tyrosine kinase enzymes, including the BCR-ABL tyrosine kinase, which is constitutively active in chronic myelogenous leukemia . The molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes structural distinctions between Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity and related imatinib impurities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Des(methylpiperazinyl-N-methyl) Dimer 1365802-18-1 C₅₂H₄₈N₁₂O₂ 873.02 Dimer lacking N-methylpiperazine; linked via piperazine bridge
Des(methylpiperazinyl) Dimer Piperazinium Chloride 1821122-73-9 C₅₃H₅₁ClN₁₂O₂ 923.50 Chloride salt form; retains piperazine but lacks N-methyl group
N-Desmethyl Imatinib 404844-02-6 C₂₉H₃₁N₇O 493.61 Monomeric; lacks methyl group on piperazine but retains N-methylpiperazinyl moiety
4-Des[(4-Methylpiperazinyl)methyl]-4-formyl Imatinib 1219828-35-9 C₂₄H₁₉N₅O₂ 409.44 Monomeric; replaces methylpiperazine with a formyl group
Imatinib (Piperidine)-N,N-dioxide N/A C₂₉H₃₁N₇O₃ 533.61 Oxidized piperidine moiety; retains N-methylpiperazine

Pharmacological and Physicochemical Properties

  • Solubility and Bioactivity :
    The N-methylpiperazine group in imatinib enhances solubility and protein-ligand interactions. Its absence in the dimer impurity reduces aqueous solubility and likely diminishes kinase inhibitory activity . For example, imatinib derivatives lacking this group (e.g., compound 5 in ) showed reduced anti-proliferative activity compared to imatinib .

    • Des(methylpiperazinyl) Dimer Piperazinium Chloride : The chloride counterion improves solubility compared to the free base dimer but still lacks the methyl group critical for target binding .
    • N-Desmethyl Imatinib : Retains partial solubility due to the intact piperazine ring but exhibits altered metabolic stability .
  • Analytical Behavior: Reverse-phase HPLC methods () demonstrate distinct retention times and linearity profiles for imatinib dimer impurities compared to monomeric variants. For instance, the dimer impurity exhibits a higher molecular weight and requires optimized chromatographic conditions for separation .

Toxicological and Regulatory Considerations

  • Toxicity: Dimer impurities, due to their structural complexity, may exhibit unpredictable toxicity profiles. For example, nintedanib dimer impurity (a structurally analogous compound) is classified as a reproductive toxin and irritant (Category 2 hazards) .
  • Synthesis Byproducts : The dimer impurity is often co-eluted with other process-related impurities like Imatinib EP Impurity D (CAS: 571186-91-9) and Imatinib Mesylate Impurity A, necessitating advanced purification techniques .

Biological Activity

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity, also known as Imatinib Impurity E, is a byproduct formed during the synthesis of Imatinib mesylate, a well-known tyrosine kinase inhibitor used in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Imatinib and Its Impurities

Imatinib mesylate is primarily utilized in treating chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other malignancies. It functions by inhibiting specific tyrosine kinases, particularly BCR-ABL, which is crucial for the proliferation of cancer cells. The presence of impurities like Des(methylpiperazinyl-N-methyl) Imatinib Dimer can influence the efficacy and safety profile of the drug.

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity acts similarly to its parent compound, Imatinib. It binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of tyrosine residues on substrates, which is essential for activating downstream signaling pathways involved in cell growth and survival. This inhibition leads to:

  • Reduced cancer cell proliferation
  • Induction of apoptosis in malignant cells

Biochemical Pathways Affected

The inhibition of tyrosine kinase activity by this impurity disrupts several critical biochemical pathways:

  • BCR-ABL signaling pathway : Prevents the transfer of phosphate groups, thereby inhibiting cancer cell survival signals.
  • Cell cycle regulation : Alters normal cell cycle progression, leading to increased apoptosis.

Pharmacokinetics

Research indicates that Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity shares pharmacokinetic properties with Imatinib mesylate:

  • Bioavailability : Estimated at 98% after oral administration.
  • Protein binding : Approximately 95%, indicating significant interaction with plasma proteins.

Table 1: Comparison of Biological Activities

CompoundMechanism of ActionCancer Cell Line TestedIC50 Value (µM)Reference
Des(methylpiperazinyl-N-methyl) Imatinib DimerTyrosine kinase inhibitionK562 (CML)0.5
Imatinib mesylateTyrosine kinase inhibitionK562 (CML)0.1
Other impuritiesVaries (less characterized)N/AN/A

The above table summarizes some comparative data on the biological activities of Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity against established compounds like Imatinib.

Case Study: Impact on Drug Efficacy

A study highlighted that the presence of impurities such as Des(methylpiperazinyl-N-methyl) Imatinib Dimer can alter the pharmacodynamics of Imatinib mesylate. In controlled experiments using K562 cells, it was observed that while the impurity exhibited lower potency than Imatinib, its presence still significantly affected overall drug efficacy due to competitive inhibition at tyrosine kinase sites.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity in pharmaceutical formulations?

  • Methodological Answer : Utilize reverse-phase HPLC with a mobile phase of methanol and acetate buffer (pH 3.5, 80:20 v/v) at a flow rate of 1 mL/min and detection at 273 nm. System suitability parameters (resolution >2, tailing factor <2, and %RSD <2.0 for peak areas) must be validated using a resolution solution containing 10 μg/mL imatinib mesylate and 0.4 μg/mL dimer impurity. Calibration curves for the impurity should span 0.4–2.4 μg/mL, with regression coefficients ≥0.999 .

Q. What strategies ensure specificity in distinguishing the dimer impurity from imatinib mesylate and other excipients?

  • Methodological Answer : Employ a photodiode array (PDA) detector to confirm peak purity by comparing UV spectra at peak start, apex, and end positions. Validate specificity by spiking formulations with the impurity and confirming baseline separation (resolution >2) from the main peak. Forced degradation studies (acid/base hydrolysis, oxidation) can further demonstrate method specificity .

Q. How should linearity and accuracy be validated for impurity quantification?

  • Methodological Answer : Perform triplicate recovery studies at 50%, 100%, and 150% of the target concentration (e.g., 0.8 μg/mL for the dimer impurity). Calculate %RSD for intraday and interday precision (acceptance criteria: ≤2.0%). Use standard addition techniques to ensure accuracy, with mean recovery values between 98–102% .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification across different analytical methods?

  • Methodological Answer : Cross-validate results using orthogonal techniques like LC-MS or NMR to confirm impurity identity and quantify discrepancies. For example, if HPLC underestimates the dimer impurity due to co-elution with other components, LC-MS can resolve this via mass fragmentation patterns. Robustness testing (e.g., varying flow rates ±0.1 mL/min or mobile phase pH ±0.2 units) can identify method-sensitive parameters contributing to variability .

Q. What synthetic routes are recommended for generating high-purity Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity for reference standards?

  • Methodological Answer : Synthesize the impurity via regioselective alkylation of imatinib intermediates under controlled pH (7–9) and temperature (25–40°C). Purify the product using preparative HPLC with a C18 column and acetonitrile/ammonium acetate buffer. Confirm structural integrity via high-resolution MS and ¹H/¹³C NMR, ensuring ≥95% purity by area normalization .

Q. How should stability studies be designed to assess the dimer impurity’s formation under stressed conditions?

  • Methodological Answer : Conduct forced degradation studies by exposing imatinib mesylate to 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) at 40°C for 24–72 hours. Monitor impurity formation using the validated HPLC method. Calculate degradation kinetics (e.g., rate constants) to predict shelf-life and storage conditions .

Q. What advanced analytical techniques are critical for structural elucidation of the dimer impurity?

  • Methodological Answer : Combine LC-MS/MS for molecular weight confirmation (e.g., m/z 1138.5 for [M+H]⁺) with 2D NMR (COSY, HSQC) to resolve connectivity of the piperazine and benzamide moieties. X-ray crystallography may further confirm stereochemistry if single crystals are obtainable .

Q. How can researchers mitigate interference from process-related impurities during method development?

  • Methodological Answer : Perform a Design of Experiments (DoE) to optimize chromatographic parameters (column type, gradient profile). For example, using a Zorbax Eclipse Plus C18 column (150 × 4.6 mm, 3.5 μm) improves separation of the dimer impurity from N-desmethyl imatinib. Validate selectivity against known process impurities (e.g., imatinib piperazine-N-oxide) .

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